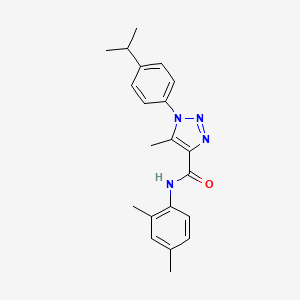

N-(2,4-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,4-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 4-isopropylphenyl group at position 1, and a 2,4-dimethylphenyl carboxamide at position 2. Its molecular formula is C₂₂H₂₆N₄O, with a molar mass of 362.47 g/mol. The compound’s structure combines hydrophobic (isopropyl, methyl) and aromatic substituents, which may influence its solubility, binding affinity, and biological activity.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O/c1-13(2)17-7-9-18(10-8-17)25-16(5)20(23-24-25)21(26)22-19-11-6-14(3)12-15(19)4/h6-13H,1-5H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKAMJAJLMZUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound features a triazole ring which is known for its diverse biological activities. The molecular formula is with a molecular weight of 340.80 g/mol. The structural characteristics include:

- A triazole moiety that contributes to its pharmacological properties.

- Substituents such as dimethyl and isopropyl groups which may enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- In vitro Studies : The compound has been tested against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer). Preliminary findings suggest significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth.

- Mechanism of Action : The compound appears to inhibit tubulin polymerization, a critical process for cell division, thus inducing apoptosis in cancer cells. This mechanism was confirmed by mitochondrial depolarization assays and caspase activation studies.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored:

-

In vitro Antimicrobial Testing : The compound showed moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL

These results indicate potential for therapeutic applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

- Case Study on Cancer Cell Lines : A study evaluated the effects of N-(2,4-dimethylphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide on HeLa cells. Results indicated that the compound not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

- Zebrafish Model : In vivo studies using zebrafish as a model organism demonstrated that the compound significantly reduced tumor growth when administered at specific concentrations, supporting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Characterization Techniques

All compounds were validated using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.